molecular formula C14H8Cl2N2O2 B12902653 7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 61680-22-6

7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B12902653
CAS No.: 61680-22-6
M. Wt: 307.1 g/mol
InChI Key: LKHJWTJJSCHCST-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of two chlorine atoms, one on the quinazoline ring and the other on the phenyl ring. Quinazoline derivatives have been studied extensively for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases, which are enzymes that play a crucial role in the regulation of cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms on both the quinazoline and phenyl rings can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

61680-22-6

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

7-chloro-3-(3-chlorophenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-2-1-3-10(6-8)18-13(19)11-5-4-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20)

InChI Key

LKHJWTJJSCHCST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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